(Pentan-3-yl)(1-{[1,2,4]triazolo[4,3-a]pyridin-3-yl}ethyl)amine hydrochloride
Overview
Description
Triazoles are a class of nitrogen-containing heterocycles . They have a five-membered aromatic azole chain, containing two carbon and three nitrogen atoms . Triazoles are readily capable of binding in the biological system with a variety of enzymes and receptors, and thus show versatile biological activities .
Synthesis Analysis
Triazoles can be synthesized through a variety of methods. One common method is the [3+2] cycloaddition of an azide and an alkyne, known as the Huisgen cycloaddition . Another method involves the reaction of thiosemicarbazides with α-haloketones .Molecular Structure Analysis
The triazole ring can exist in two isomeric forms, 1,2,3-triazoles and 1,2,4-triazoles . The difference between these isomers lies in the position of the nitrogen atoms in the ring .Chemical Reactions Analysis
Triazoles can undergo a variety of chemical reactions due to the presence of multiple reactive sites, including the three nitrogen atoms and the adjacent carbon atoms .Mechanism of Action
Future Directions
The future directions for research into triazoles are promising. Due to their versatile biological activities, triazoles are the subject of ongoing research in medicinal chemistry . Future research will likely continue to explore the synthesis of new triazole compounds, as well as their potential applications in medicine .
Properties
IUPAC Name |
N-[1-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl]pentan-3-amine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N4.ClH/c1-4-11(5-2)14-10(3)13-16-15-12-8-6-7-9-17(12)13;/h6-11,14H,4-5H2,1-3H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JZPGERMPHLHSFE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)NC(C)C1=NN=C2N1C=CC=C2.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21ClN4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.78 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1258652-30-0 | |
Record name | 1,2,4-Triazolo[4,3-a]pyridine-3-methanamine, N-(1-ethylpropyl)-α-methyl-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1258652-30-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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